molecular formula C21H28Cl2N2 B12760806 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride CAS No. 113913-37-4

1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride

Katalognummer: B12760806
CAS-Nummer: 113913-37-4
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: XJEMICDDHVFLAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzhydryl group and a cyclopropylmethyl group attached to the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride typically involves the reaction of benzhydryl chloride with cyclopropylmethyl piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Wissenschaftliche Forschungsanwendungen

1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is unique due to the presence of both the benzhydryl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

113913-37-4

Molekularformel

C21H28Cl2N2

Molekulargewicht

379.4 g/mol

IUPAC-Name

1-benzhydryl-4-(cyclopropylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)23-15-13-22(14-16-23)17-18-11-12-18;;/h1-10,18,21H,11-17H2;2*1H

InChI-Schlüssel

XJEMICDDHVFLAM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.